molecular formula C19H15N3O3S B11102558 (5R,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-phenyl-3-(thiophen-2-yl)cyclohex-2-en-1-one

(5R,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-phenyl-3-(thiophen-2-yl)cyclohex-2-en-1-one

Cat. No.: B11102558
M. Wt: 365.4 g/mol
InChI Key: ZOODQONZQOFPIU-DNVCBOLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-phenyl-3-(thiophen-2-yl)cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a nitro-imidazole moiety, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-phenyl-3-(thiophen-2-yl)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Cyclohexene Core: The cyclohexene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenyl and Thiophene Groups: The phenyl and thiophene groups can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Nitro-Imidazole Moiety: The nitro-imidazole moiety can be attached through nucleophilic substitution reactions, where the imidazole ring is introduced followed by nitration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-phenyl-3-(thiophen-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various reactions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Due to the presence of the nitro-imidazole moiety, the compound may exhibit antimicrobial properties.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5R,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-phenyl-3-(thiophen-2-yl)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro-imidazole moiety can undergo reduction to form reactive intermediates that can damage DNA or inhibit enzyme activity. The phenyl and thiophene groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitro-imidazole compound used as an antimicrobial agent.

    Tinidazole: Another nitro-imidazole with similar applications in medicine.

    Benzimidazole Derivatives: Compounds with a benzimidazole core that exhibit various biological activities.

Uniqueness

(5R,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-phenyl-3-(thiophen-2-yl)cyclohex-2-en-1-one is unique due to its combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

(5R,6R)-6-(4-nitroimidazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C19H15N3O3S/c23-16-10-14(17-7-4-8-26-17)9-15(13-5-2-1-3-6-13)19(16)21-11-18(20-12-21)22(24)25/h1-8,10-12,15,19H,9H2/t15-,19-/m1/s1

InChI Key

ZOODQONZQOFPIU-DNVCBOLYSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)C=C1C2=CC=CS2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CS2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.